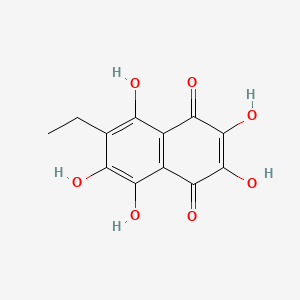
Gamitrinib TPP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Las porfirinas son colorantes y cofactores que se encuentran en la hemoglobina y los citocromos y están relacionados con la clorofila y la vitamina B12 . G-TPP se utiliza ampliamente en diversos campos científicos debido a sus propiedades químicas únicas y su semejanza estructural con las porfirinas naturales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
G-TPP se sintetiza principalmente utilizando dos métodos: el método de Lindsey y el método de Adler . En el método de Lindsey, el benzaldehído se condensa con pirrol en un solvente halogenado a temperatura ambiente, seguido de oxidación para producir G-TPP. El método de Adler implica la condensación de benzaldehído con pirrol en condiciones ácidas, seguido de oxidación.
Métodos de Producción Industrial
La producción industrial de G-TPP generalmente implica la síntesis a gran escala utilizando el método de Lindsey debido a su eficiencia y alto rendimiento. El proceso se optimiza para garantizar la calidad y pureza consistentes del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
G-TPP sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar las propiedades del compuesto y mejorar sus aplicaciones en diferentes campos.
Reactivos y Condiciones Comunes
Oxidación: G-TPP puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción de G-TPP generalmente se lleva a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución implican el reemplazo de átomos de hidrógeno en G-TPP con otros grupos funcionales utilizando reactivos como halógenos o agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de G-TPP con propiedades químicas y físicas alteradas, lo que los hace adecuados para aplicaciones específicas.
Aplicaciones Científicas De Investigación
G-TPP tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
G-TPP ejerce sus efectos a través de su capacidad para unirse a iones metálicos y formar complejos estables . Estos complejos pueden participar en varias reacciones bioquímicas, como la transferencia de electrones y la catálisis. Los objetivos moleculares y las vías involucradas incluyen enzimas y proteínas que interactúan con las porfirinas en los sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Trifenilfosfina: Un compuesto organofosforado común que se utiliza como reactivo en síntesis orgánica.
Óxido de trifenilfosfina: Un derivado de la trifenilfosfina con propiedades químicas similares.
Singularidad de G-TPP
G-TPP es único debido a su semejanza estructural con las porfirinas naturales, lo que lo convierte en un compuesto modelo ideal para estudiar la química de las porfirinas y sus aplicaciones en varios campos. Su capacidad para formar complejos estables con iones metálicos y participar en reacciones bioquímicas lo distingue aún más de otros compuestos similares .
Propiedades
Número CAS |
1131626-46-4 |
|---|---|
Fórmula molecular |
C52H65N3O8P+ |
Peso molecular |
891.1 g/mol |
Nombre IUPAC |
6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |
InChI |
InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1 |
Clave InChI |
OAUJLFPWRFHSNE-FEHIUCOBSA-O |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)

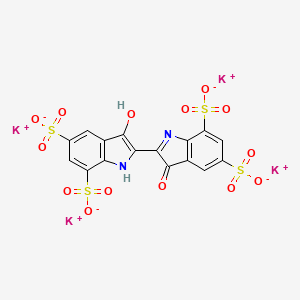
![5-Phenyl-2-piperidin-4-YL-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1496522.png)
![2-[4-Hydroxy-6-(trifluoromethyl)-2-pyrimidinylthio]acetic acid](/img/structure/B1496523.png)
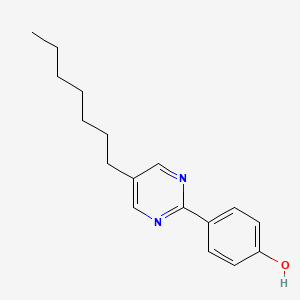
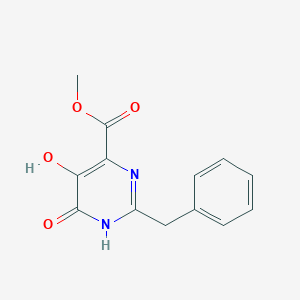
![[1,2,4]Triazolo[4,3-a]quinolin-8-ol,1-ethyl-5-methyl-(9CI)](/img/structure/B1496530.png)
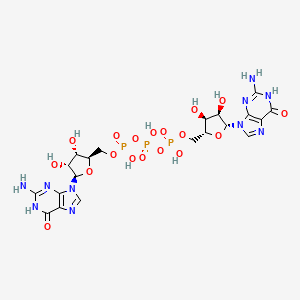
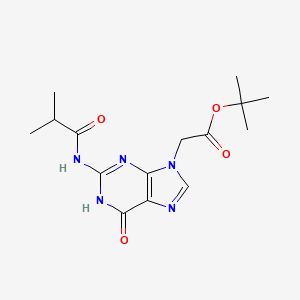
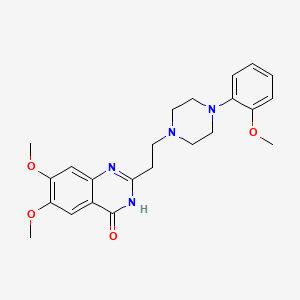
![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)

